![molecular formula C5H11NO B2506162 4-Methyl-1,3-oxazinane CAS No. 267419-10-3](/img/structure/B2506162.png)
4-Methyl-1,3-oxazinane
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Overview
Description
Synthesis Analysis
The synthesis of 1,3-oxazinane derivatives is a topic of active research. For instance, a novel synthesis of 1,3-oxazine-2,4-diones has been achieved by reacting CO2 with 2,3-allenamides, highlighting the importance of the allene moiety's reactivity for the transformation's success . Another study reports the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine . Additionally, a simple synthesis of N-substituted 1,3-oxazinan-2-ones has been developed using a three-component, one-pot reaction . These methods demonstrate the diverse synthetic routes available for creating 1,3-oxazinane derivatives.
Molecular Structure Analysis
The molecular structure of 1,3-oxazinane derivatives is crucial for their chemical properties and reactivity. One study provides a detailed structural and spectroscopic analysis of a specific compound, 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, including its crystal structure . This level of structural detail is essential for understanding the behavior of these compounds in various chemical contexts.
Chemical Reactions Analysis
1,3-oxazinane derivatives participate in a variety of chemical reactions. For example, 1,3-oxazinan-6-ones have been used in enolate reactions to produce beta-amino acids with excellent trans diastereoselectivity . Another study describes the regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides to synthesize bifunctionalized 1,2-oxazinanes . These reactions showcase the versatility of 1,3-oxazinane derivatives as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-oxazinane derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring of 4H-1,2-benzoxazines, for example, has been shown to affect their reactivity and the yield of the synthesis . The diastereoselective synthesis of cyclic beta2,3-amino acids utilizing 4-substituted-1,3-oxazinan-6-ones further illustrates the impact of substitution on the properties of these compounds .
Scientific Research Applications
Synthesis of Amino Acids
4-Methyl-1,3-oxazinane has been utilized in synthesizing various amino acids. Sleebs et al. (2007) demonstrated its role in the diastereoselective synthesis of α-Methyl and α-Hydroxy-β-Amino Acids through a series of reactions involving 1,3-oxazinan-6-ones (Sleebs & Hughes, 2007). Additionally, 1,3-oxazinan-6-ones, closely related to this compound, were shown to be precursors in synthesizing N-alkyl-β-amino acids (Hughes & Sleebs, 2008).
Synthesis of Functionalized Compounds
The compound has been integral in synthesizing highly functionalized compounds. For example, Sleebs et al. (2013) expanded the use of 4-substituted-1,3-oxazinan-6-ones for synthesizing cyclic β2,3-amino acids (Sleebs, Nguyen & Hughes, 2013). Furthermore, it aided in synthesizing β2,2,3-substituted amino acid derivatives (Nguyen, Sleebs, White & Hughes, 2012).
Advancement in Energetic Materials
1,3-oxazinane, a framework including this compound, was investigated for its potential in advanced energetic materials. Xue et al. (2019) synthesized heterocyclic 1,3-oxazinane molecules under different Mannich condensation processes for this purpose (Xue et al., 2019).
Catalysis and Organic Synthesis
The compound has also been employed in various catalytic and synthetic applications. Toste (2013) discussed the gold-catalyzed synthetic routes to 1,3-oxazinan-2-ones and 1,3-oxazin-2-one derivatives, showcasing the role of this compound-related compounds in organic synthesis (Toste, 2013).
Mechanism of Action
Target of Action
Oxazinanes, a class of compounds to which 4-methyl-1,3-oxazinane belongs, are known to be key structural units in bioactive natural products and pharmaceutically important molecules . They have been found in various drugs and molecules with significant biological activities .
Mode of Action
It’s worth noting that the oxazinane motif is a crucial structural component in many bioactive compounds, suggesting that it may interact with biological targets in a way that modulates their function .
Biochemical Pathways
Compounds containing the oxazinane motif have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the presence of the oxazinane motif in various bioactive compounds, it can be inferred that this compound may have potential biological effects .
properties
IUPAC Name |
4-methyl-1,3-oxazinane |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-2-3-7-4-6-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERHCVDZYDOLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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